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Compound of Interest

Compound Name: 4-Bromo-6-(methylthio)pyrimidine

Cat. No.: B592007 Get Quote

Technical Guide: 4-Bromo-6-
(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-
Bromo-6-(methylthio)pyrimidine, alongside generalized experimental protocols for its

synthesis and characterization. This document also elucidates its critical role as a building

block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Physical and Chemical Properties
4-Bromo-6-(methylthio)pyrimidine is a halogenated pyrimidine derivative that serves as a

versatile intermediate in organic synthesis. Its chemical structure, featuring a pyrimidine core

with bromine and methylthio substituents, offers multiple reactive sites for the construction of

more complex molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b592007?utm_src=pdf-interest
https://www.benchchem.com/product/b592007?utm_src=pdf-body
https://www.benchchem.com/product/b592007?utm_src=pdf-body
https://www.benchchem.com/product/b592007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₅H₅BrN₂S

Molecular Weight 205.08 g/mol

CAS Number 1209458-45-6

Boiling Point 280.1 ± 25.0 °C (Predicted) [1]

Density 1.72 ± 0.1 g/cm³ (Predicted) [1]

pKa -1.70 ± 0.17 (Predicted) [1]

Storage Temperature
2-8°C, under inert gas

(Nitrogen or Argon)
[1]

Appearance
Not explicitly found in search

results.

Solubility

Not explicitly found in search

results for this specific

compound. Pyrimidine

derivatives exhibit a range of

solubilities in organic solvents.

[2]

Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization

of 4-Bromo-6-(methylthio)pyrimidine, based on established procedures for related pyrimidine

derivatives.

General Synthesis of 4-Bromopyrimidines
The synthesis of 4-bromopyrimidine derivatives can be achieved through various methods,

often involving the cyclization of precursors followed by bromination. A one-pot reaction is a

common and efficient approach.[3]

Protocol:
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Reaction Setup: In a reaction vessel, dissolve the appropriate N-(cyanovinyl)amidine

precursor (10 mmol) in a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).

Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours.

Work-up: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently,

pour the mixture into crushed ice.

Isolation: The resulting precipitate, the 4-bromopyrimidine product, is collected by filtration.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent, such as n-hexane, to yield the final product.[3]

Characterization of Pyrimidine Derivatives
The structural confirmation of synthesized pyrimidine derivatives like 4-Bromo-6-
(methylthio)pyrimidine is typically achieved through a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Dissolve a small sample (5-15 mg) of the purified compound in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Data Interpretation:

¹H NMR: Protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.0

ppm). The chemical shift of the methylthio group protons would be expected in the upfield

region.

¹³C NMR: The carbon atoms of the pyrimidine ring and the methylthio group will show

characteristic chemical shifts.
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Mass Spectrometry (MS):

Purpose: To determine the molecular weight and confirm the elemental composition of the

synthesized compound.

Methodology:

Introduce a sample of the compound into a mass spectrometer using a suitable ionization

technique (e.g., Electrospray Ionization - ESI).

Acquire the mass spectrum.

Data Interpretation: The mass spectrum should display a molecular ion peak ([M]⁺ or

[M+H]⁺) corresponding to the calculated molecular weight of 4-Bromo-6-
(methylthio)pyrimidine. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and

⁸¹Br) should also be observable.

Role in Drug Discovery and Development
Halogenated pyrimidines are crucial building blocks in medicinal chemistry, particularly in the

development of kinase inhibitors for cancer therapy.[4][5][6] The bromine atom at the 4-position

of 4-Bromo-6-(methylthio)pyrimidine serves as a key handle for introducing various

substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig

reactions. This allows for the systematic modification of the molecule to optimize its binding

affinity and selectivity for a target kinase.

Generalized Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor

using a 4-bromopyrimidine core.
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Generalized workflow for kinase inhibitor synthesis.
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This workflow highlights how the initial 4-bromopyrimidine scaffold is elaborated through

synthetic transformations to generate a library of compounds for biological evaluation and

subsequent lead optimization in the drug discovery pipeline. Pyrimidine derivatives have been

successfully developed into inhibitors for a variety of kinases, including Bcr/Abl, Aurora kinases,

and Monopolar Spindle Kinase 1 (MPS1).[5][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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